molecular formula C12H19ClSi B3055573 Silane, chlorobis(1-methylethyl)phenyl- CAS No. 65549-78-2

Silane, chlorobis(1-methylethyl)phenyl-

Cat. No.: B3055573
CAS No.: 65549-78-2
M. Wt: 226.82 g/mol
InChI Key: AMZAXPYMWIYDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, chlorobis(1-methylethyl)phenyl- is an organosilicon compound with the molecular formula C12H19ClSi It is a derivative of silane, where one of the hydrogen atoms is replaced by a phenyl group and two isopropyl groups, and another hydrogen atom is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, chlorobis(1-methylethyl)phenyl- can be synthesized from diisopropyldichlorosilane and phenyllithium. The reaction involves the substitution of one chlorine atom in diisopropyldichlorosilane with a phenyl group from phenyllithium. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .

Industrial Production Methods

In an industrial setting, the production of silane, chlorobis(1-methylethyl)phenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and controlled reaction environments are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Silane, chlorobis(1-methylethyl)phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkoxides, amines, and thiols. These reactions are typically carried out in the presence of a base to facilitate the substitution process.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Major Products Formed

    Substitution Reactions: Products include various organosilicon compounds with different functional groups.

    Oxidation Reactions: Products include silanols and siloxanes.

    Reduction Reactions: Products include silanes with different substituents.

Scientific Research Applications

Silane, chlorobis(1-methylethyl)phenyl- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the study of silicon-carbon and silicon-oxygen bond formation and reactivity.

    Biology: The compound is used in the development of silicon-based biomaterials. Its biocompatibility and chemical stability make it suitable for various biological applications.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of specialty coatings, adhesives, and sealants. Its chemical properties make it valuable in the development of high-performance materials.

Mechanism of Action

The mechanism of action of silane, chlorobis(1-methylethyl)phenyl- involves its interaction with various molecular targets. The phenyl group and isopropyl groups provide steric hindrance, affecting the reactivity of the silicon atom. The chlorine atom can be easily substituted, allowing for the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the substituents on the silicon atom.

Comparison with Similar Compounds

Similar Compounds

    Chlorobis(1-methylethyl)silane: This compound lacks the phenyl group, making it less sterically hindered and more reactive.

    Phenylsilane: This compound lacks the isopropyl groups, making it less sterically hindered but more prone to oxidation.

    Diisopropyldichlorosilane: This compound has two chlorine atoms, making it more reactive in substitution reactions.

Uniqueness

Silane, chlorobis(1-methylethyl)phenyl- is unique due to the presence of both phenyl and isopropyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

chloro-phenyl-di(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClSi/c1-10(2)14(13,11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZAXPYMWIYDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C1=CC=CC=C1)(C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90521658
Record name Chloro(phenyl)di(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90521658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65549-78-2
Record name Chloro(phenyl)di(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90521658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, chlorobis(1-methylethyl)phenyl-
Reactant of Route 2
Reactant of Route 2
Silane, chlorobis(1-methylethyl)phenyl-
Reactant of Route 3
Reactant of Route 3
Silane, chlorobis(1-methylethyl)phenyl-
Reactant of Route 4
Reactant of Route 4
Silane, chlorobis(1-methylethyl)phenyl-
Reactant of Route 5
Silane, chlorobis(1-methylethyl)phenyl-
Reactant of Route 6
Silane, chlorobis(1-methylethyl)phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.